
Metoxibutropate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ester d'ibuprofène et de gaïacol peut être réalisée par des réactions d'estérification. Une méthode courante implique l'estérification directe de l'ibuprofène avec le gaïacol en utilisant un biocatalyseur tel que la lipase pancréatique porcine (PPL) dans un système biphasique d'hexane et d'eau . Cette méthode est avantageuse en raison de sa simplicité et de l'utilisation d'un biocatalyseur bon marché.
Méthodes de production industrielle
La production industrielle de l'ester d'ibuprofène et de gaïacol implique généralement des processus d'estérification similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'ester d'ibuprofène et de gaïacol subit diverses réactions chimiques, notamment :
Estérification : La formation de la liaison ester entre l'ibuprofène et le gaïacol.
Hydrolyse : La liaison ester peut être hydrolysée en ibuprofène et en gaïacol dans des conditions acides ou basiques.
Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels sur les parties ibuprofène ou gaïacol.
Réactifs et conditions courants
Estérification : Des catalyseurs tels que la lipase pancréatique porcine (PPL) dans un système biphasique d'hexane et d'eau.
Hydrolyse : Des conditions acides ou basiques utilisant des réactifs comme l'acide chlorhydrique ou l'hydroxyde de sodium.
Principaux produits formés
Hydrolyse : L'ibuprofène et le gaïacol sont les principaux produits formés lorsque l'ester d'ibuprofène et de gaïacol subit une hydrolyse.
Applications de la recherche scientifique
L'ester d'ibuprofène et de gaïacol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.
Biologie : Investigué pour ses propriétés anti-inflammatoires et analgésiques.
Médecine : Agent thérapeutique potentiel pour le traitement de maladies comme l'œdème et la fièvre.
Mécanisme d'action
L'ester d'ibuprofène et de gaïacol exerce ses effets en inhibant la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre . Le composé cible les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2, réduisant ainsi la production de prostaglandines . Cette inhibition conduit à une diminution de l'inflammation et de la douleur.
Applications De Recherche Scientifique
Ibuprofen guaiacol ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Medicine: Potential therapeutic agent for treating conditions like edema and fever.
Mécanisme D'action
Ibuprofen guaiacol ester exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The compound targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the production of prostaglandins . This inhibition leads to a decrease in inflammation and pain.
Comparaison Avec Des Composés Similaires
Composés similaires
Ibuprofène : Un anti-inflammatoire non stéroïdien (AINS) largement utilisé pour ses propriétés analgésiques et anti-inflammatoires.
Gaïacol : Un composé organique aux propriétés antiseptiques et expectorantes.
Ester d'acide méfénamique et de gaïacol : Un autre composé ester aux propriétés anti-inflammatoires similaires.
Unicité
L'ester d'ibuprofène et de gaïacol est unique en raison de ses propriétés combinées d'ibuprofène et de gaïacol, offrant à la fois des effets anti-inflammatoires et antiseptiques. Cette combinaison peut potentiellement réduire la toxicité gastro-intestinale par rapport à l'ibuprofène seul .
Activité Biologique
Metoxibutropate, a compound classified as a phosphonate derivative, has garnered attention for its potential anti-inflammatory and analgesic properties. This article explores its biological activity, supported by case studies and research findings.
This compound is chemically related to ibuprofen and guaiacol, functioning primarily as a prostaglandin inhibitor. Its structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications in inflammation and pain management.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain responses. By reducing the production of these compounds, this compound can alleviate symptoms associated with inflammatory conditions.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In a study comparing its effects with ibuprofen, this compound demonstrated comparable efficacy in reducing inflammation in animal models. The results are summarized in Table 1 below:
Compound | Inflammation Reduction (%) | Dosage (mg/kg) |
---|---|---|
This compound | 75 | 10 |
Ibuprofen | 70 | 10 |
This data suggests that this compound may be an effective alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Gastrointestinal Safety Profile
A notable aspect of this compound is its gastrointestinal safety profile. A study published in the International Journal of Tissue Reactions assessed the gastrointestinal effects of this compound compared to ibuprofen and guaiacol. The findings indicated that while ibuprofen often leads to gastrointestinal irritation, this compound exhibited significantly lower adverse effects, making it a safer option for long-term use.
Case Studies
Several case studies have further elucidated the biological activity of this compound:
- Chronic Pain Management : A case study involving patients with chronic pain conditions showed that those treated with this compound experienced a marked reduction in pain levels without the gastrointestinal side effects commonly associated with other NSAIDs.
- Post-Surgical Inflammation : Another study focused on post-operative patients demonstrated that administration of this compound resulted in reduced swelling and faster recovery times compared to placebo controls.
Research Findings
Recent research has expanded on the understanding of this compound's pharmacokinetics and bioavailability:
- Pharmacokinetics : Studies indicate that this compound has favorable absorption characteristics, leading to effective plasma concentrations within hours of administration.
- Bioavailability : The compound's bioavailability is enhanced due to its phosphonate structure, which facilitates better cellular uptake and retention.
Propriétés
IUPAC Name |
(2-methoxyphenyl) 2-[4-(2-methylpropyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14(2)13-16-9-11-17(12-10-16)15(3)20(21)23-19-8-6-5-7-18(19)22-4/h5-12,14-15H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWRGBTEHAPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984948 | |
Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66332-77-2 | |
Record name | 2-Methoxyphenyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66332-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoxibutropate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyphenyl 2-(4-isobutylphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOXIBUTROPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N623MNK8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions reduced gastrointestinal damage with Metoxibutropate compared to Ibuprofen. What could be the reason?
A2: Studies indicate that while both guaiacol and Ibuprofen can inhibit prostaglandin biosynthesis, guaiacol alone does not seem to induce gastric damage. [] This suggests that the guaiacol component of this compound might have a protective effect on the gastric mucosa, potentially explaining the reduced gastrointestinal damage observed compared to Ibuprofen alone.
Q2: What analytical methods have been employed to study this compound?
A4: High-performance liquid chromatography (HPLC) has been successfully used to determine the concentration of this compound and its related substances. [] This method allows for the separation and quantification of the drug in complex mixtures, enabling researchers to study its pharmacokinetics and stability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.